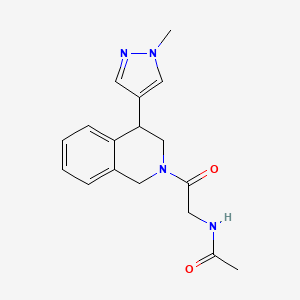

N-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

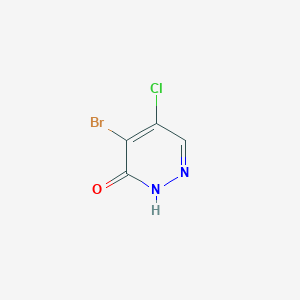

The synthesis of compounds with a 1-methyl-1H-pyrazol-4-yl moiety often involves a ring fusion strategy . The inhibitory activity of these compounds is usually evaluated by assays such as the HTRF assay .Molecular Structure Analysis

The molecular structure of “N-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)acetamide” likely involves a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds with pyrazole moieties, such as the one , have been studied for their application in OLEDs . The electronic configuration of these compounds can be fine-tuned to achieve desirable photophysical properties. They can serve as efficient organic light-emitting structures due to their ability to exhibit fluorescence when structured appropriately.

Antileishmanial and Antimalarial Agents

The pyrazole derivatives have shown potent in vitro activity against leishmaniasis and malaria . The compound’s ability to fit well in the active sites of target enzymes, characterized by lower binding free energy, makes it a promising candidate for the development of new antileishmanial and antimalarial drugs.

Anticancer Activity

Pyrazole-based compounds have been recognized for their potential anticancer properties . They can be designed to interfere with specific pathways or proteins that are overexpressed in cancer cells, providing a targeted approach to cancer therapy.

Anti-inflammatory and Analgesic Applications

Due to their inhibitory effects on certain enzymes involved in the inflammatory process, pyrazole derivatives can be developed as anti-inflammatory and analgesic agents . This makes them valuable in the treatment of chronic inflammatory diseases and pain management.

Anticonvulsant Effects

The structural features of pyrazole compounds contribute to their anticonvulsant activity . They can modulate neurotransmitter systems in the brain, which is beneficial in the treatment of epilepsy and other seizure disorders.

Herbicidal Properties

Pyrazole derivatives have been explored for their herbicidal activity . They can act on specific plant enzymes or growth processes, providing a new avenue for the development of herbicides with novel modes of action.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is hypothesized that the compound may bind to its target, leading to a change in the target’s function. This could result in a variety of effects, depending on the nature of the target and the type of interaction .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interfere with pathways involving similar structures or functions. More research is needed to determine the exact pathways affected .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action. More research is needed to understand these effects .

properties

IUPAC Name |

N-[2-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(22)18-8-17(23)21-10-13-5-3-4-6-15(13)16(11-21)14-7-19-20(2)9-14/h3-7,9,16H,8,10-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDUJTCYEULKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)

![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)

![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)

![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)

![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)